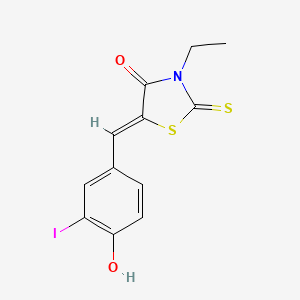

![molecular formula C15H10ClN3O5S B4632094 4-chloro-3-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid CAS No. 531516-05-9](/img/structure/B4632094.png)

4-chloro-3-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid

Overview

Description

Synthesis Analysis

The synthesis of related chloro- and nitro-substituted benzoic acids involves multireactive building blocks and heterocyclic oriented synthesis (HOS), leading to various condensed nitrogenous cycles. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid has been utilized as a starting material in solid-phase synthesis, offering a pathway to synthesize diverse heterocyclic compounds, including benzimidazoles and quinoxalinones, through immobilization, chlorine substitution, and cyclization steps (Soňa Křupková et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals the importance of halogen bonds in their crystal structures. For instance, the molecular salts of 2-chloro-4-nitrobenzoic acid with pyridyl and benzoic acid derivatives exhibit significant halogen bonding, which plays a crucial role in crystal stabilization (Madhavi Oruganti et al., 2017).

Chemical Reactions and Properties

The reactivity of chloro- and nitro-substituted benzoic acids can lead to various chemical reactions, including the formation of molecular salts and cocrystals with different organic bases. These reactions often involve hydrogen bonding and can result in structures with unique properties, such as helical architectures (Ting-feng Tan, 2007).

Scientific Research Applications

Halogen Bonds in Molecular Salts

Research by Oruganti et al. (2017) on 2-Chloro-4-nitrobenzoic acid (2c4n), which shares structural similarities with the queried compound, highlights the significance of halogen bonds in molecular salts and cocrystals. This study illustrates the solid-state versatility of molecular salts/cocrystals involving halogen and hydrogen bonds, which are crucial for designing advanced materials with specific properties, such as antiviral agents for HIV treatment and immune response boosters in immune deficiency diseases. These findings suggest potential applications in drug formulation and development of materials with tailored physical characteristics (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).

Building Blocks for Heterocyclic Scaffolds

Křupková et al. (2013) demonstrated the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound with functionalities related to the queried compound, as a versatile building block in the solid-phase synthesis of various heterocyclic scaffolds. This work underscores the importance of such chloro- and nitro-substituted benzoic acids in synthesizing diverse heterocycles significant in drug discovery, offering insights into the potential of the queried compound in synthesizing pharmacologically active heterocycles (Křupková, Funk, Soural, & Hlaváč, 2013).

Dopants for Conductive Polymers

Amarnath and Palaniappan (2005) explored the doping of polyaniline with benzoic acid and its derivatives, highlighting the application of substituted benzoic acids in enhancing the electrical conductivity of polymers. This research suggests that compounds similar to the queried molecule could be investigated for their potential as dopants in the synthesis of conductive polymers, a crucial aspect in the development of electronic and optoelectronic devices (Amarnath & Palaniappan, 2005).

properties

IUPAC Name |

4-chloro-3-[(4-nitrobenzoyl)carbamothioylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O5S/c16-11-6-3-9(14(21)22)7-12(11)17-15(25)18-13(20)8-1-4-10(5-2-8)19(23)24/h1-7H,(H,21,22)(H2,17,18,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHBSGQZSSBTLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366890 | |

| Record name | STK109796 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

531516-05-9 | |

| Record name | STK109796 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4632025.png)

![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4632032.png)

![N-{[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4632036.png)

![methyl 5-[(diethylamino)carbonyl]-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4632040.png)

![2-[4-(2-furoyl)-1-piperazinyl]-N-4-pyridinylacetamide](/img/structure/B4632043.png)

![methyl (5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4632062.png)

![3,4-dichloro-N-{2-[4-methyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4632075.png)

![1-[(2,4-dimethylphenoxy)acetyl]-3-methylpiperidine](/img/structure/B4632087.png)

![4-({2-[(4-chlorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide](/img/structure/B4632091.png)

![2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4632101.png)

![2-cyano-N-(2-fluorophenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4632102.png)

![N-{2-[(2-pyridinylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B4632105.png)

![4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4632106.png)